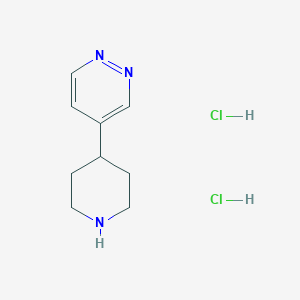

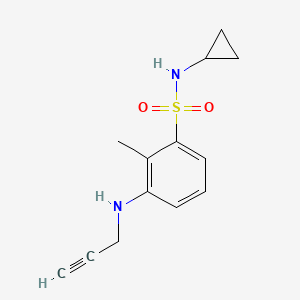

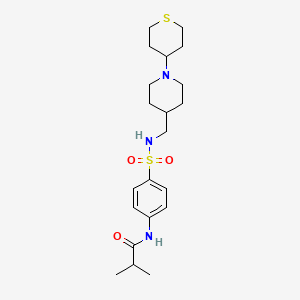

![molecular formula C8H9ClF3N3O2 B2719067 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid CAS No. 2225147-25-9](/img/structure/B2719067.png)

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid is a chemical compound with the CAS Number: 2225147-25-9. It has a molecular weight of 271.63 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C8H9ClF3N3O2 . The dipole moment changes (Δμ) in similar compounds were calculated to be between 10.3 and 19.0 D .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 271.63 . The dipole moment changes (Δμ) in similar compounds were calculated to be between 10.3 and 19.0 D .Aplicaciones Científicas De Investigación

Herbicidal Activity

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate: exhibits potent herbicidal properties. It is commonly used to control a broad spectrum of weeds in various crops, including rice fields, orchards, vegetables, and sugarcane. The compound effectively competes with weeds, preventing them from adversely affecting crop growth. Application methods include spraying, coating, and seed treatment .

Inhibition of Hepatitis B Virus (HBV)

Researchers have explored the potential of this compound as an inhibitor of the hepatitis B virus (HBV). Specifically, it acts as an HBV core protein allosteric modulator (CpAM). In preclinical studies, it demonstrated efficacy against both susceptible and nucleos(t)ide-resistant HBV variants. The lead compound showed promising results in reducing HBV DNA viral load in an HBV AAV mouse model when administered orally .

Synthesis of Differentiated Diamides

The compound serves as a valuable building block for the synthesis of differentiated diamides. Researchers have developed synthetic routes involving multiple steps and intermediate compounds to create these derivatives. These differentiated diamides find applications in various chemical processes and materials science .

Enzyme Inhibition

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate: acts as an enzyme inhibitor, specifically targeting acetylcholinesterase (AChE). By inhibiting AChE, it plays a role in preventing the breakdown of acetylcholine, a neurotransmitter. This property has implications in neurobiology and drug development .

Solubility and Chemical Properties

- Chemical Property : It inhibits acetylcholinesterase, an essential enzyme in biological systems, by blocking the synthesis of acetylphosphoric acid in organophosphorus pesticides .

Safety Considerations

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have been found to inhibit a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .

Mode of Action

The exact mode of action of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have been found to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have been found to inhibit a broad range of nucleos(t)ide-resistant hbv variants , suggesting that it may affect the replication of the virus.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have shown a good control effect on both susceptible (s) and resistant ® populations, showing fresh-weight reductions of 945-949 and 895-904%, respectively .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have shown a good control effect on both susceptible (s) and resistant ® populations , suggesting that it may be effective in a variety of environments.

Propiedades

IUPAC Name |

3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3.C2HF3O2/c7-5-3-9-10-2-1-8-4-6(5)10;3-2(4,5)1(6)7/h3,8H,1-2,4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZDBEHLQGNCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)Cl)CN1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate | |

CAS RN |

2225147-25-9 |

Source

|

| Record name | 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

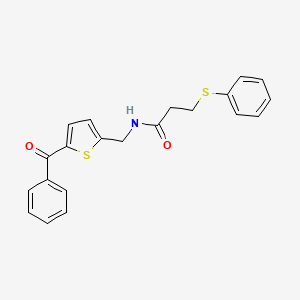

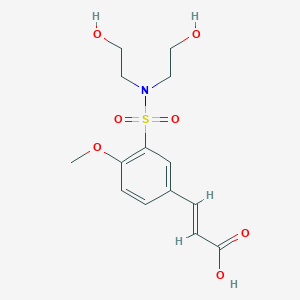

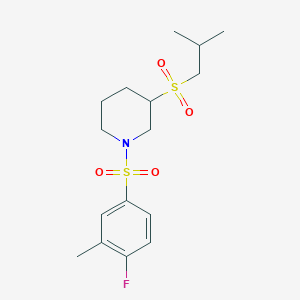

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)

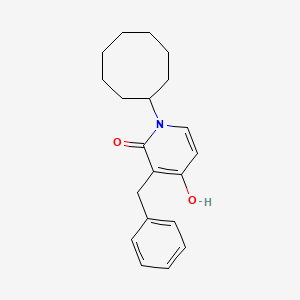

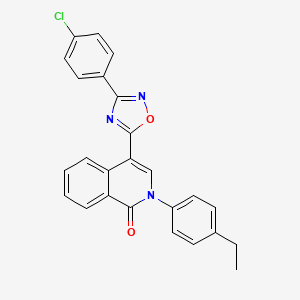

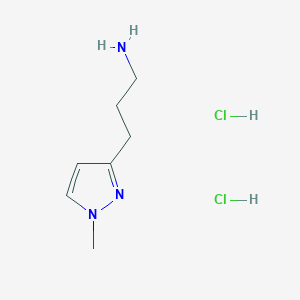

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)

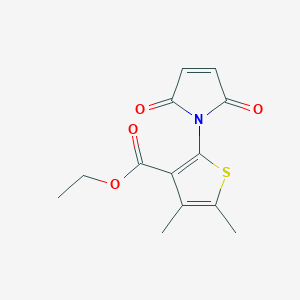

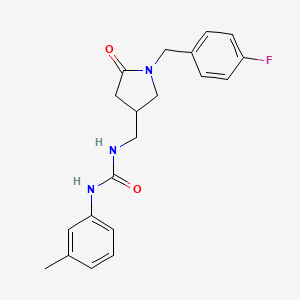

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)